molecular formula C11H9NO3 B106380 8-methoxyquinoline-5-carboxylic Acid CAS No. 199871-63-1

8-methoxyquinoline-5-carboxylic Acid

Cat. No.: B106380
CAS No.: 199871-63-1
M. Wt: 203.19 g/mol
InChI Key: NRIMSHDHBOMWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and oxidation . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .

Comparison with Similar Compounds

Uniqueness: 8-Methoxyquinoline-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its lipophilicity, improving its ability to penetrate biological membranes .

Properties

IUPAC Name

8-methoxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMSHDHBOMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437492
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199871-63-1
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxyquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A of 3-amino-4-methoxybenzoic acid (5.0 g), glycerol (4.16 g), and iodine (135 mg) in concentrated sulphuric acid (5 ml) was heated at 180° C. for 2 hours. The reaction was allowed to cool, diluted with water (170 ml), made basic to pH8/9 with 0.88 ammonia and stirred with activated charcoal (2.0 g). The mixture was filtered through Celite and the filtrate acidified to pH4/5 with acetic acid. The precipitate was obtained by filtration and dried in a dessicator to yield the desired product (4.21 g) as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxyquinoline-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
8-methoxyquinoline-5-carboxylic Acid
Reactant of Route 3
8-methoxyquinoline-5-carboxylic Acid
Reactant of Route 4
8-methoxyquinoline-5-carboxylic Acid
Reactant of Route 5
8-methoxyquinoline-5-carboxylic Acid
Reactant of Route 6
8-methoxyquinoline-5-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.